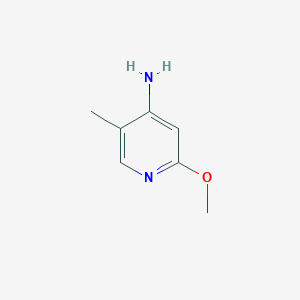

2-Methoxy-5-methylpyridin-4-amine

Übersicht

Beschreibung

2-Methoxy-5-methylpyridin-4-amine is a chemical compound with the CAS Number: 1260663-96-4. It has a molecular weight of 138.17 and its IUPAC name is 2-methoxy-5-methyl-4-pyridinamine .

Synthesis Analysis

The synthesis of this compound involves a reaction with toluene-4-sulfonic acid in 1,4-dioxane at 95℃ for 16 hours . The reaction mixture is then absorbed on silica gel and purified by column chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c1-5-4-9-7 (10-2)3-6 (5)8/h3-4H,1-2H3, (H2,8,9) and the InChI key is QCLQAVOXSZVEGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . It is very soluble, with a solubility of 3.44 mg/ml .Wissenschaftliche Forschungsanwendungen

Methylating Reaction in Organic Synthesis

2-Methoxy-5-methylpyridin-4-amine has been studied in the context of organic synthesis. For instance, it has been involved in reactions to methylate tertiary amines, forming quaternary ammonium compounds. This process involves stirring methanol solutions of tertiary amines with ethene-1,1,2,2-tetracarbonitrile at room temperature, forming compounds with potential applications in various chemical syntheses (Sheverdov et al., 2018).

Structural Analysis and Physicochemical Features

Another area of research focuses on the structural and physicochemical properties of compounds related to this compound. Studies have been conducted on related compounds, analyzing their tautomeric forms and how these forms impact their interaction with other molecules. Such research aids in understanding the stability and reactivity of these compounds under different conditions (Wróblewska et al., 2006).

Synthesis and Characterization in Medicinal Chemistry

In medicinal chemistry, the synthesis and characterization of compounds related to this compound have been explored. The synthesis processes, structure, and properties of these compounds have been studied, contributing to the development of new drugs and medicinal agents. This includes investigations into compounds that display antimicrobial or antimalarial activities (Georgiadis, 1976).

Electropolymerisation and Optoelectronic Properties

This compound related compounds have been studied in the field of materials science, particularly in electropolymerization. The synthesis of optically active, water-soluble sulfonated polyanilines using these compounds has been demonstrated. This research is significant for the development of advanced materials with specific optical and electroactive properties (Strounina et al., 1999).

Corrosion Inhibition in Industrial Applications

Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Their effectiveness in preventing mild steel corrosion in acidic environments has been studied using electrochemical methods and theoretical calculations, suggesting applications in industrial corrosion protection (Mert et al., 2014).

Safety and Hazards

The compound has been classified with the signal word ‘Warning’. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

While specific future directions for the use of 2-Methoxy-5-methylpyridin-4-amine are not provided in the search results, it is noted that the compound has potential implications in scientific research and industry.

Relevant Papers Unfortunately, specific peer-reviewed papers related to this compound were not identified in the search results .

Biochemische Analyse

Biochemical Properties

2-Methoxy-5-methylpyridin-4-amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in acid-catalyzed coupling reactions, where it reacts with intermediates in the presence of catalysts like p-toluenesulfonic acid . This compound can form complexes with various enzymes, potentially influencing their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and air . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. Studies have shown that high doses of this compound can induce toxic effects, such as oxidative stress and inflammation, in animal tissues . These effects are dose-dependent, with a threshold beyond which adverse effects become pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance . This compound may also alter the levels of specific metabolites, leading to changes in cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins that facilitate its entry into the cytoplasm . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and DNA.

Eigenschaften

IUPAC Name |

2-methoxy-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLQAVOXSZVEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

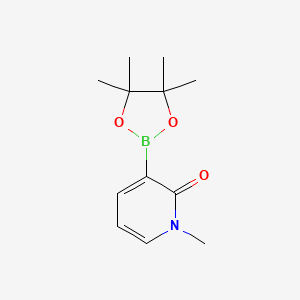

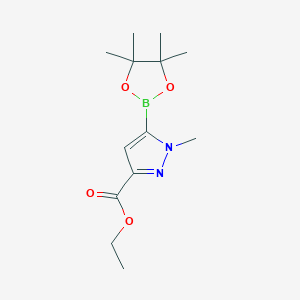

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)